tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety
Preparation Methods
The synthesis of tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and coupling reactions such as Suzuki–Miyaura coupling.
Addition of the tert-butyl group: This can be done using tert-butyl isocyanide or tert-butyl carbamate under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine: A simple cyclic amine with a wide range of applications.
4-Hydroxypiperidine: A hydroxylated derivative with potential biological activities.
Fluorophenylpiperidine: A fluorinated derivative with unique chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZCHWACVCMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634995 | |
Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403806-35-9 | |
Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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